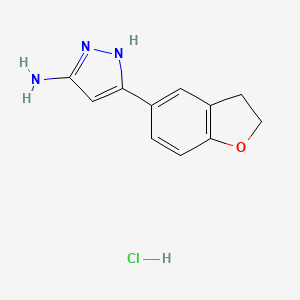
1-(Dichloromethyl)-2,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dichloromethyl)-2,4-dimethylbenzene is an organic compound characterized by the presence of a dichloromethyl group attached to a benzene ring substituted with two methyl groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-2,4-dimethylbenzene can be achieved through several methods. One common approach involves the chlorination of 2,4-dimethyltoluene using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, resulting in the selective formation of the desired dichloromethyl derivative.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(Dichloromethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzaldehyde or 2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethyltoluene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-(Dichloromethyl)-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Dichloromethyl)-2,4-dimethylbenzene involves its interaction with specific molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved.
類似化合物との比較
Similar Compounds
Dichloromethane: A simple dichloromethyl compound used as a solvent.
1,2-Dichloroethane: Another chlorinated hydrocarbon with different chemical properties and applications.
Dichloromethyl methyl ether: Used in similar synthetic applications but with distinct reactivity.
Uniqueness
1-(Dichloromethyl)-2,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C9H10Cl2 |
|---|---|
分子量 |
189.08 g/mol |
IUPAC名 |
1-(dichloromethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,9H,1-2H3 |
InChIキー |
SGYZXAIDBJJFIC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699426.png)
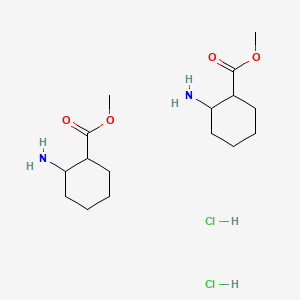
![5-[(Trimethylsilyl)ethynyl]picolinonitrile](/img/structure/B13699444.png)
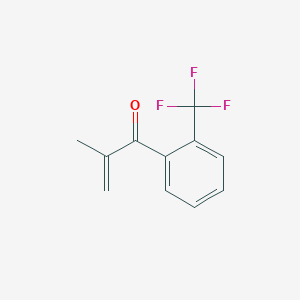


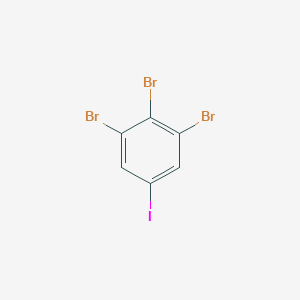


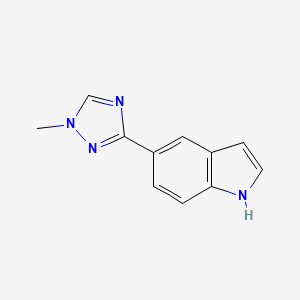
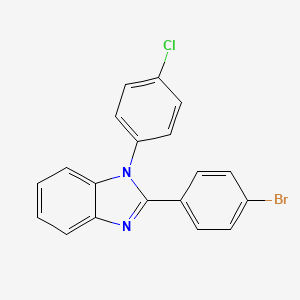
![2-[Methoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13699497.png)
![2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
